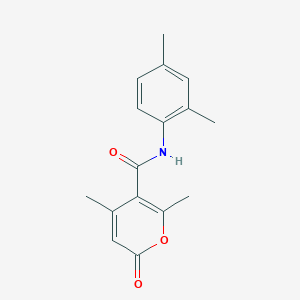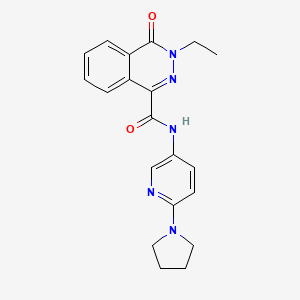
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide (DMBA) is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMBA belongs to the class of benzofuran compounds and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide exerts its effects by inhibiting various enzymes and pathways involved in cellular processes such as DNA synthesis, cell proliferation, and apoptosis. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been shown to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to modulate various signaling pathways involved in cellular processes such as DNA synthesis and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been extensively studied for its potential use in various research applications. However, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be toxic at high doses, and caution should be taken when handling the compound.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. One area of research is to further elucidate the mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. Another area of research is to investigate the potential use of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research can be conducted to investigate the potential use of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
Méthodes De Synthèse
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with propargyl bromide to form 3,5-dimethyl-4-propargyloxyphenol. This compound is then reacted with ethyl chloroformate to form 3,5-dimethyl-4-propargyloxyphenyl carbamate. The final step involves the cyclization of the carbamate with sodium hydride to form 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in various research applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-7-15-14(16)13-10(3)11-8-9(2)5-6-12(11)17-13/h4-6,8H,1,7H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNJRCXTGPMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)


![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)

